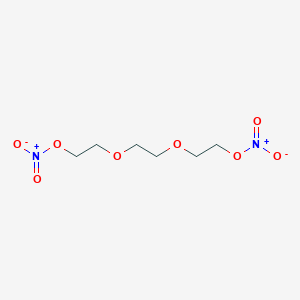
Triethylene glycol dinitrate
Übersicht
Beschreibung
Triethylene glycol dinitrate (TEGDN) is an ether and a nitrated alcohol ester of triethylene glycol . It is used as an energetic plasticizer in explosives and propellants . It is a pale yellow oily liquid and is somewhat similar to nitroglycerin .
Molecular Structure Analysis
The molecular formula of TEGDN is C6H12N2O8 . The exact mass is 240.05936535 g/mol . The structure of TEGDN has been analyzed using various techniques such as X-ray diffraction .Chemical Reactions Analysis
The thermal decomposition characteristics of TEGDN have been investigated . At atmospheric pressure, TEGDN has an exothermic decomposition process with the peak temperature of around 215.68℃ .Physical And Chemical Properties Analysis
TEGDN is a pale yellow oily liquid . It has a density of 1.33 g/cm^3 . The melting point is -19 °C .Wissenschaftliche Forschungsanwendungen
Environmental Fate : Triethylene glycol dinitrate is used in the synthesis of new insensitive formulations. It exhibits high solubility in water and is very mobile in soils. Environmental degradation processes like hydrolysis and photolysis have been studied, indicating slow degradation in sterile soils and rapid degradation under photolysis (Monteil-Rivera et al., 2011).
Energetic Plasticizers for Propellants : Polyethylene glycol polynitrates, including triethylene glycol dinitrate, are potential energetic plasticizers in propellants. Their detonation properties and thermal stability are key areas of investigation (Guixiang Wang et al., 2019).
Toxicology Comparison : The toxicology of triethylene glycol dinitrate has been compared to propylene glycol dinitrate, showing significant differences in toxicity and physiological effects (Andersen & Mehl, 1973).
Petrochemical Wastewater Treatment : Triethylene glycol dinitrate's role in petrochemical wastewater treatment has been explored, particularly in relation to moving bed biofilm reactors (MBBR) for organic matter and triethylene glycol removal (Bavandpour et al., 2018).
Thermal Decomposition Characteristics : Studies on the thermal decomposition of triethylene glycol dinitrate have provided insights into its behavior under different pressures, contributing to a better understanding of its stability and reactivity (Zhao Feng, 1999).
Coordination Chemistry : Research has utilized triethylene glycol in Fe/Ln chemistry, leading to novel structural and electronic features in coordination clusters (Peng et al., 2013).
Glycol Loss in Gaseous Systems : Triethylene glycol's role in adjusting the water dew point in natural gas processes has been studied, focusing on its solubility in supercritical natural gas components (Mohammadi et al., 2011).
Natural Gas Dehydration : Optimization studies using triethylene glycol for natural gas dehydration have been conducted, providing criteria for design and optimum operating conditions for this process (Chebbi et al., 2019).
Safety And Hazards
Zukünftige Richtungen
TEGDN, along with diethylene glycol dinitrate and trimethylolethane trinitrate, are being considered as replacements for nitroglycerin in propellants . This suggests that research into the properties and applications of TEGDN will continue to be an important area in the field of energetic materials.
Eigenschaften
IUPAC Name |
2-[2-(2-nitrooxyethoxy)ethoxy]ethyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O8/c9-7(10)15-5-3-13-1-2-14-4-6-16-8(11)12/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCQZYRSTIRJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO[N+](=O)[O-])OCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051572 | |
| Record name | Triethylene glycol dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylene glycol dinitrate | |
CAS RN |
111-22-8 | |
| Record name | Triethylene glycol, dinitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylene glycol dinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-[(1,2-ethanediyl)bis(oxy)]bis-, 1,1'-dinitrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethylene glycol dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[ethane-1,2-diylbis(oxy)]bisethyl dinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLENE GLYCOL DINITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X99UD6JTA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




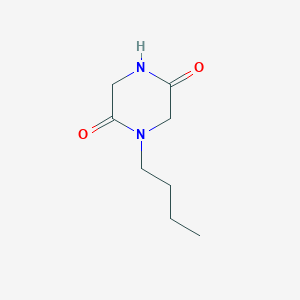

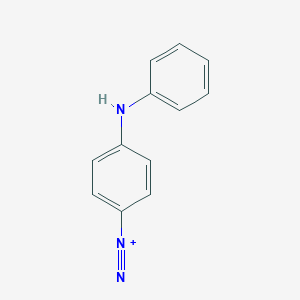
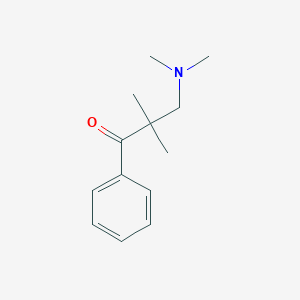


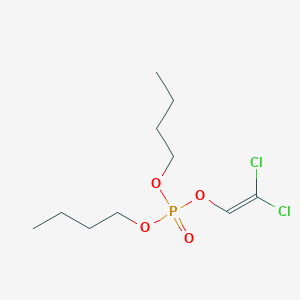


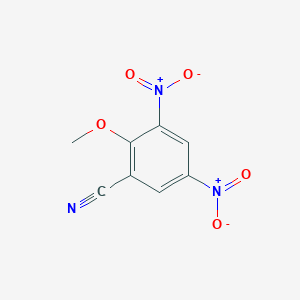

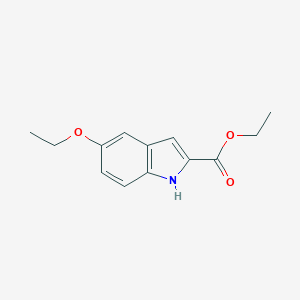
![1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one](/img/structure/B90878.png)